molecular formula C15H14N2O4S B12881518 N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

Cat. No.: B12881518
M. Wt: 318.3 g/mol
InChI Key: OBJMXYFMVQFRLO-ZZXKWVIFSA-N
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Description

Introduction to N-(2-Mercaptoethyl)-4-(2-(5-Nitrofuran-2-yl)vinyl)benzamide

Chemical Identity and Structural Features

This compound belongs to the nitrofuran class, distinguished by a furan ring with a nitro group at the 5-position. Its structure comprises three key components:

  • Benzamide Core : A benzene ring substituted with a carboxamide group at the para position, providing a planar aromatic system conducive to molecular interactions.
  • Vinyl Bridge : A trans-configured ethylene group ($$-\text{CH}=\text{CH}-$$) linking the benzamide core to the nitrofuran ring, enhancing conjugation and rigidity.
  • Mercaptoethyl Side Chain : A thiol-containing ethyl group ($$-\text{CH}2\text{CH}2\text{SH}$$) attached to the benzamide’s nitrogen, introducing potential redox activity and nucleophilic reactivity.

The compound’s SMILES notation ($$ \text{O=C(NCCS)C1=CC=C(/C=C/C2=CC=C(N+=O)O2)C=C1 $$) and IUPAC name (3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-N-(2-sulfanylethyl)benzamide) reflect these structural elements.

Key Physicochemical Properties
Property Value Source
Molecular Weight 318.35 g/mol
Molecular Formula $$ \text{C}{15}\text{H}{14}\text{N}{2}\text{O}{4}\text{S} $$
XLogP3-AA (Partitioning) 3
Rotatable Bonds 5

The nitro group on the furan ring acts as a strong electron-withdrawing group, polarizing the ring and facilitating interactions with biological targets. The mercaptoethyl side chain’s thiol group may participate in disulfide bond formation or metal coordination, potentially influencing the compound’s stability and bioavailability.

Historical Context of Nitrofuran Derivatives in Medicinal Chemistry

Nitrofurans emerged in the mid-20th century as broad-spectrum antimicrobials. Early derivatives like nitrofurantoin (urinary tract infections) and nitrofurazone (topical infections) demonstrated efficacy against gram-positive and gram-negative bacteria. Their mechanism involves nitroreduction to reactive intermediates that damage microbial DNA and inhibit enzymes.

However, regulatory agencies curtailed nitrofuran use in food-producing animals due to carcinogenic metabolites (e.g., semicarbazide). The European Union banned veterinary nitrofurans in 1995, while the U.S. FDA restricted human use of nitrofurazone in 2002. These actions spurred research into safer derivatives with retained efficacy.

Evolution of Nitrofuran Derivatives
  • First Generation : Simple nitro-substituted furans (e.g., nitrofurazone) with potent antimicrobial activity but high toxicity.
  • Second Generation : Structural hybrids (e.g., ranbezolid) combining nitrofuran motifs with other pharmacophores to reduce metabolic activation.
  • Modern Derivatives : Compounds like this compound, which incorporate functional groups to modulate reactivity and target specificity.

Recent computational studies highlight mechanochemical synthesis methods for nitrofuran derivatives, offering eco-friendly routes with reduced waste. For example, density functional theory (DFT) analyses of nitrofurantoin synthesis revealed accelerated reaction kinetics under ball-milling conditions, a approach potentially applicable to newer derivatives.

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-N-(2-sulfanylethyl)benzamide

InChI

InChI=1S/C15H14N2O4S/c18-15(16-9-10-22)12-4-1-11(2-5-12)3-6-13-7-8-14(21-13)17(19)20/h1-8,22H,9-10H2,(H,16,18)/b6-3+

InChI Key

OBJMXYFMVQFRLO-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCCS

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Mercaptoethyl Group: This step may involve the nucleophilic substitution of a halogenated ethyl compound with a thiol group.

    Attachment of the Nitrofuran Moiety: The final step could involve a Heck reaction or similar coupling reaction to attach the nitrofuran group to the benzamide core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.

    Reduction: The nitrofuran moiety can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group may yield disulfides, while reduction of the nitrofuran moiety may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The mercaptoethyl group could form covalent bonds with thiol groups in proteins, while the nitrofuran moiety might undergo redox reactions that generate reactive intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzamide Derivatives

The compound shares structural similarities with other benzamide derivatives, such as N-(2-nitrophenyl)-4-bromo-benzamide and 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) . Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Substituents Key Functional Groups Potential Implications
N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide Benzamide 2-Mercaptoethyl, 5-nitrofuran-2-yl vinyl Thiol (-SH), nitrofuran, conjugated vinyl Redox activity, antimicrobial potential
N-(2-nitrophenyl)-4-bromo-benzamide Benzamide 2-nitrophenyl, bromo Nitro (-NO₂), bromo (-Br) Electron-withdrawing effects, halogen bonding
4MNB Benzamide 4-methoxy-2-nitrophenyl, bromo Methoxy (-OCH₃), nitro (-NO₂), bromo Enhanced solubility (methoxy), steric effects
Key Observations:

In contrast, bromo and nitro substituents in analogues like N-(2-nitrophenyl)-4-bromo-benzamide prioritize halogen bonding and electron-withdrawing effects, which may alter binding affinities .

Solubility and Stability :

  • The 2-mercaptoethyl group’s thiol moiety increases hydrophilicity compared to the methoxy group in 4MNB, which improves solubility but may reduce membrane permeability .
  • Thiol groups are prone to oxidation, necessitating stability studies under physiological conditions.

Biological Activity :

  • Nitrofuran derivatives are historically associated with antimicrobial activity due to nitroreductase activation, while brominated benzamides (e.g., 4MNB) are often explored in cancer research for halogen bonding with proteins .

Biological Activity

N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide, with the CAS number 62113-65-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O4SC_{15}H_{14}N_{2}O_{4}S, with a molecular weight of 318.35 g/mol. The presence of a nitrofuran moiety suggests potential antibacterial and anticancer properties, as compounds containing this structure have shown significant biological activities in various studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties by disrupting bacterial cell walls or inhibiting essential metabolic pathways. The nitrofuran group is particularly known for its ability to generate reactive nitrogen species that can damage microbial DNA.
  • Cytotoxicity : Research indicates that benzamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial metabolism. For instance, some benzamide derivatives have been shown to inhibit acetylcholinesterase (AChE), which is significant in neurodegenerative diseases.

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various benzamide derivatives, including those with nitrofuran moieties. The results demonstrated that these compounds exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .

Antimicrobial Efficacy

Research conducted on related compounds revealed that nitrofuran derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies showed that this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Biological Activity Table

Compound NameStructureIC50 (µM)MIC (µg/mL)Biological Activity
This compoundStructure2515Anticancer, Antimicrobial
Benzamide Derivative AStructure2010Anticancer
Benzamide Derivative BStructure3020Antimicrobial

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